molecular formula C13H15BrN2OS B2510328 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865544-44-1

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2510328
CAS No.: 865544-44-1
M. Wt: 327.24
InChI Key: JYRBINAJQXCYPC-FYWRMAATSA-N
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Description

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a bromine atom at position 6, an ethyl group at position 3, and an isobutyramide moiety at the 2-ylidene position. The E-configuration of the imine bond (C=N) is critical for its stereoelectronic properties, influencing its reactivity and intermolecular interactions. This compound belongs to the class of aroyl-S,N-ketene acetals, which are known for applications in materials science and medicinal chemistry due to their tunable photophysical properties and biological activity .

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-4-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRBINAJQXCYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminobenzenethiol with an appropriate α-haloketone to form the benzo[d]thiazole ring.

    Bromination: The benzo[d]thiazole intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Ethylation: The brominated benzo[d]thiazole is subjected to ethylation using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Isobutyramide Moiety: The final step involves the condensation of the ethylated benzo[d]thiazole with isobutyryl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Condensation Reactions: The isobutyramide moiety can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thioethers or amines.

Scientific Research Applications

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their replication or transcription.

    Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to altered cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide with structurally related compounds from the evidence, focusing on substituents, stereochemistry, and functional properties:

Compound Substituents Configuration Molecular Weight Key Properties Reference
This compound (Target) 6-Br, 3-Ethyl, Isobutyramide E ~356.3 (calculated) Hypothesized AIE activity; bromine enhances electrophilic substitution potential. N/A
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-chloro)phenylethan-1-one (3r) 3-(4-Bromobenzyl), 4-Cl-Ph Z ~480.8 Solid-state emissive; AIE with λem = 550 nm in aggregated state .
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide 6-Br, 3-Ethyl, 2,4-Dimethoxybenzamide E 434.3 Higher solubility due to methoxy groups; used in medicinal chemistry platforms .
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 6-Acetamido, 3-Methyl, Benzothiazole-carboxamide E 382.46 Predicted density: 1.49 g/cm³; potential bioactivity due to dual benzothiazole motifs .
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole 2-Br, 6-Ph N/A ~292.1 Bromine at position 2 undergoes nucleophilic substitution with secondary amines .

Key Observations:

Substituent Effects: Bromine: Enhances electrophilic reactivity (e.g., nucleophilic substitution in imidazo-thiadiazoles ). In benzothiazoles, bromine at position 6 may stabilize π-conjugation, affecting photophysical properties . Alkyl/Aryl Groups: Ethyl or methyl groups at position 3 improve solubility and reduce steric hindrance compared to bulkier substituents like 4-bromobenzyl . Amide vs.

Stereochemical Influence :

  • E vs. Z Configuration : E-configuration in the target compound may reduce π-stacking interactions compared to Z-configured analogs (e.g., 3r in ), leading to differences in solid-state emission efficiency .

Functional Properties :

  • AIE Activity : Z-configured analogs (e.g., 3r) exhibit strong AIE with redshifted emission, while E-configured compounds may require structural optimization for similar performance .
  • Solubility & Bioavailability : Methoxy or acetamido groups () improve aqueous solubility compared to brominated alkyl derivatives.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s E-configuration may require precise reaction conditions (e.g., base catalysis or photoirradiation) to avoid isomerization, as seen in related systems .
  • Gaps in Data : Experimental data on the target compound’s photophysical or biological activity are absent in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and potential applications, supported by relevant data and findings.

Chemical Structure and Properties

The compound features a thiazole ring and a bromo substituent , which are crucial for its biological activity. The molecular formula of this compound is C14H16BrN3OSC_{14}H_{16}BrN_3OS, with a molecular weight of approximately 356.26 g/mol . The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Core : The synthesis begins with the preparation of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS).
  • Ethylation : An ethyl group is added to the 3-position via alkylation reactions.
  • Formation of the Ylidene Group : This step involves reacting the brominated thiazole with isobutyric acid derivatives under basic conditions to yield the final product.

These steps require careful optimization of reaction conditions to achieve high yields and purity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The thiazole moiety is often associated with various pharmacological effects, making it a candidate for further biological evaluation . Preliminary studies have shown that modifications in the thiazole structure can significantly influence binding characteristics, which are critical for optimizing drug candidates .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar thiazole derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties . The mechanism may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory effects. Studies on related compounds indicate that they can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to proliferation, apoptosis, and inflammation . Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and molecular docking are essential for understanding these mechanisms.

Case Studies

  • Anticancer Activity : A study involving similar thiazole derivatives showed that compounds with a bromine substituent exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-brominated counterparts. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Efficacy : Another investigation tested a series of thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that those containing halogen substituents had improved inhibitory effects. This suggests that this compound could be a promising candidate for further development as an antimicrobial agent .

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